6-Fluoro-5-nitropyridin-3-amine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. acs.org Its derivatives are ubiquitous in nature, forming the core of essential molecules like vitamins and alkaloids. acs.org In the realm of synthetic chemistry, the pyridine scaffold is a privileged structure, appearing in a significant percentage of small-molecule drugs approved by the FDA. dntb.gov.uanih.gov These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. dntb.gov.uaresearchgate.net
Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals, such as pesticides and herbicides, and advanced materials science, where they are used in the synthesis of conjugated polymers for electronics and novel dyes. ntnu.no The versatility of the pyridine ring, which allows for functionalization at various positions, makes it an invaluable building block for creating complex molecular architectures. acs.orgntnu.no
Strategic Importance of Fluorine and Nitro Substituents in Pyridine Systems
The introduction of fluorine and nitro groups onto a pyridine ring profoundly influences its electronic properties and reactivity.
Fluorine: The high electronegativity and small size of the fluorine atom make it a unique substituent in medicinal chemistry. nih.gov Incorporating fluorine can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. In terms of reactivity, a fluorine atom, particularly at the 2- or 4-position of the pyridine ring, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Reactions of 2-fluoropyridines are reported to be significantly faster than those of their 2-chloro counterparts, allowing for substitutions under milder conditions. nih.gov This enhanced reactivity makes fluoropyridines highly valuable intermediates for the late-stage functionalization of complex molecules. nih.gov
Nitro Group: The nitro group (NO₂) is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, especially at positions ortho and para to the nitro group. ntnu.no This activation is crucial for the synthesis of highly functionalized pyridines. Furthermore, the nitro group is a versatile synthetic handle, as it can be readily reduced to an amino group (NH₂). acs.org This transformation provides a pathway to introduce a key nucleophilic site, enabling further derivatization, such as in the synthesis of amides, sulfonamides, and other heterocyclic systems. nih.gov
Positional Isomerism and Structural Context of 6-Fluoro-5-nitropyridin-3-amine
The specific placement of the fluoro, nitro, and amine groups on the pyridine ring in this compound dictates its unique chemical character. In this isomer, the electron-withdrawing nitro group is at position 5, and the electron-withdrawing fluorine atom is at position 6. The electron-donating amino group is at position 3.
The reactivity of this molecule is a balance of these electronic effects. The strong activation provided by the C5-nitro group and the C6-fluoro group makes the C6 position highly susceptible to nucleophilic attack, potentially displacing the fluoride (B91410). The amino group at C3 can, in turn, influence the reactivity of the ring and serve as a site for further chemical modification. The interplay between these substituents is critical and distinguishes this compound from its other positional isomers.
| Compound Name | Structure | Key Structural Features |
|---|---|---|
| This compound | ![]() | Fluoro and nitro groups are ortho to each other. The amino group is meta to both the nitro and fluoro groups. The C6 position is activated for SNAr by the C5-nitro group. |
| 2-Fluoro-3-nitropyridin-5-amine | ![]() | Fluoro and nitro groups are ortho to each other. The C2 position is highly activated for SNAr by the C3-nitro group. The amino group is para to the fluorine. |
| 2-Amino-5-fluoro-3-nitropyridine | ![]() | The amino group is ortho to the activating nitro group. The fluorine at C5 has a less direct activating effect on a specific position for SNAr compared to ortho/para placements. |
| 4-Fluoro-3-nitropyridin-2-amine | ![]() | The C4-fluoro is activated by the C3-nitro group. The amino group is ortho to the nitro group, influencing its reactivity. |
Note: The images in the table are illustrative representations of the chemical structures.
Historical Context of Nitropyridine Amine Synthesis and Reactivity
The synthesis of substituted nitropyridine amines has been a long-standing area of interest in organic chemistry. Historically, the direct nitration of pyridine is challenging and often results in low yields due to the deactivation of the ring by the protonated nitrogen under strong acidic conditions. ntnu.no More effective methods were developed, such as the nitration of pyridine-N-oxides, which directs the nitro group to the 4-position, or the oxidation of aminopyridines. cdnsciencepub.com
The synthesis of aminopyridines from nitropyridines via reduction is a classic and widely used transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method to achieve this conversion efficiently. acs.org For fluorinated pyridines, early syntheses often involved diazotization of the corresponding aminopyridine in hydrofluoric acid or via the Schiemann reaction, though these methods can have variable success depending on the other substituents present. cdnsciencepub.com
Modern synthetic strategies often involve nucleophilic aromatic substitution on pre-functionalized pyridine rings. For instance, the synthesis of 3-amino-5-nitropyridines can be achieved through various routes, including the functionalization of existing nitropyridines. dntb.gov.ua The development of methods for the synthesis of specific isomers, such as 2-amino-5-nitropyridine (B18323) from 3-nitropyridine (B142982), highlights the regiochemical control that can be achieved through careful selection of reagents and reaction conditions. ntnu.no
| Transformation | Reagents/Conditions | Typical Application | Reference |
|---|---|---|---|
| Nitration of Pyridine | Dinitrogen pentoxide (N₂O₅), then NaHSO₃/H₂O | Synthesis of 3-nitropyridine. | ntnu.no |
| Reduction of Nitropyridine | H₂, Pd/C catalyst in ethanol | Conversion of a nitro group to an amino group, e.g., 3-ethyl-5-nitropyridine (B15331649) to 5-amino-3-ethylpyridine. | acs.org |
| Oxidative Amination | KMnO₄, NH₃ (liquid or in DMSO/H₂O) | Direct amination of nitropyridines, e.g., 3-nitropyridine to 2-amino-5-nitropyridine. | ntnu.no |
| Fluorination (from amine) | Diazotization in 60% Hydrofluoric Acid | Synthesis of fluoropyridines from aminopyridines, e.g., 2-amino-5-nitropyridine to 2-fluoro-5-nitropyridine. | cdnsciencepub.com |
| Nucleophilic Substitution (NO₂ for F) | Tetrabutylammonium fluoride (TBAF) | Fluorodenitration of nitro-substituted pyridines. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-nitropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZYPSLHWYYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Advancements for 6 Fluoro 5 Nitropyridin 3 Amine and Analogues
Strategic Design and Selection of Precursors for 6-Fluoro-5-nitropyridin-3-amine
The successful synthesis of this compound is highly dependent on the judicious choice of starting materials. The precursors must be readily available and amenable to the required chemical transformations, including nitration, halogenation, and amination. The following subsections detail the key classes of precursors utilized in these synthetic endeavors.
Halogenated Pyridine (B92270) Precursors
Halogenated pyridines are versatile precursors due to the reactivity of the carbon-halogen bond, which can be readily displaced by nucleophiles or participate in cross-coupling reactions.
2-Chloro-5-nitropyridine: This commercially available compound serves as a common starting point. The chlorine atom at the 2-position can be displaced by an amino group, and the nitro group at the 5-position directs subsequent reactions. mdpi.com
2,6-Dichloropyridine (B45657): Nitration of 2,6-dichloropyridine can yield 2,6-dichloro-3-nitropyridine (B41883). nih.gov In this intermediate, the chlorine atoms can be selectively substituted. For instance, successive substitution with an aryl group via Suzuki coupling and then with an aminoethylamine fragment has been demonstrated. nih.gov
3-Bromo-4-nitropyridine (B1272033) N-oxide: This precursor is particularly useful for introducing a fluorine atom at the 3-position. The N-oxide functionality activates the pyridine ring for nucleophilic substitution. researchgate.netnih.govresearchgate.net
5-Bromo-6-chloro-3-nitropyridin-2-amine: This highly functionalized precursor offers multiple sites for further modification. Its synthesis often involves the controlled bromination and chlorination of 3-nitropyridin-2-amine.
Table 1: Examples of Halogenated Pyridine Precursors
| Precursor | Key Features |
| 2-Chloro-5-nitropyridine | Commercially available, activated for nucleophilic substitution. mdpi.com |
| 2,6-Dichloro-3-nitropyridine | Allows for sequential and selective substitution of chlorine atoms. nih.gov |
| 3-Bromo-4-nitropyridine N-oxide | N-oxide activates the ring for meta-fluorination. researchgate.netnih.govresearchgate.net |
| 5-Bromo-6-chloro-3-nitropyridin-2-amine | Multi-functionalized for diverse synthetic transformations. |
Nitro-Substituted Pyridine Precursors
The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can also serve as a good leaving group in certain contexts. scispace.com
2-Amino-5-nitropyridine (B18323): This compound is a precursor for synthesizing nitropyridine-containing molecules with potential biological activity, such as antimalarial and anticancer agents. nih.gov
3,5-Dinitropyridine Derivatives: Starting materials like 2-fluoro- or 2-chloro-3,5-dinitropyridines react with amines to form intermediates that can be further transformed into complex heterocyclic systems. nih.gov
Methyl 3-nitropyridine-4-carboxylate: In this precursor, the nitro group at the 3-position can be displaced by a fluoride (B91410) anion via nucleophilic aromatic substitution to yield methyl 3-fluoropyridine-4-carboxylate. scispace.comwikipedia.org
Table 2: Examples of Nitro-Substituted Pyridine Precursors
| Precursor | Synthetic Application |
| 2-Amino-5-nitropyridine | Synthesis of bioactive nitropyridine derivatives. nih.gov |
| 2-Chloro-3,5-dinitropyridine | Intermediate for imidazo[4,5-b]pyridines. nih.gov |
| Methyl 3-nitropyridine-4-carboxylate | Synthesis of 3-fluoropyridine (B146971) derivatives via nitro group displacement. scispace.comwikipedia.org |
Amino-Substituted Pyridine Precursors
Aminopyridines are fundamental building blocks, often serving as the initial substrate for subsequent nitration and halogenation steps.
2-Aminopyridine (B139424): A common starting material that can be nitrated and halogenated to introduce the desired functional groups.
2-Amino-5-methylpyridine: This precursor can be converted to 2-chloro-5-methyl-3-nitropyridine, which is then used to synthesize potent Janus kinase 2 (JAK2) inhibitors. mdpi.comnih.gov
3-Aminopyridine (B143674): Can undergo fluorination to produce 2-fluoro-3-substituted pyridines. acs.org
Fluorination Methodologies for Pyridine Rings
The introduction of fluorine into the pyridine ring is a key step in the synthesis of this compound and its analogues. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorine Introduction
Nucleophilic aromatic substitution is a widely used method for forming carbon-fluorine bonds in electron-deficient aromatic systems like nitropyridines. harvard.edu The reaction involves the displacement of a good leaving group, such as a halide or a nitro group, by a fluoride ion.
The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with fluoropyridines often being more reactive than their chloro- or bromo- counterparts. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org
A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate, where the nitro group is displaced by a fluoride anion. scispace.com The electron-poor nature of the pyridyl ring, combined with the anion-stabilizing effect of the ortho-carboxylate group, facilitates this substitution. scispace.com
The use of pyridine N-oxides has emerged as a novel strategy for achieving meta-fluorination, which is typically challenging in pyridine systems. researchgate.netnih.govresearchgate.net Fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding aminopyridine. researchgate.netnih.gov
Table 3: SNAr Reactions for Fluorine Introduction
| Substrate | Reagent | Product | Key Feature |
| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride | Methyl 3-fluoropyridine-4-carboxylate | Displacement of a nitro group by fluoride. scispace.comwikipedia.org |
| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | N-oxide activation enables meta-fluorination. researchgate.netnih.govresearchgate.net |
| 2-Halopyridine | Fluoride source | 2-Fluoropyridine | Halogen exchange reaction. acs.org |
Electrophilic Fluorination Strategies
While SNAr is common for electron-deficient pyridines, electrophilic fluorination offers an alternative approach, particularly for C-H fluorination. nih.govfigshare.com These methods often employ N-F reagents, such as Selectfluor®, which are safer and easier to handle than molecular fluorine. researchgate.net
A recent development involves the use of ring-opened Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic fluorinating agents to produce C3-fluoropyridines after ring closure. nih.govfigshare.com This method is applicable to a wide range of pyridine substitution patterns. nih.govfigshare.com
Another strategy involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluoropyridines. mdpi.com
While electrophilic fluorination of aromatic heterocycles is less studied than that of arenes, it represents a growing area of research with the potential to provide novel routes to fluorinated pyridines. mdpi.com
Diazotization and Schiemann Reaction Variants for Fluoro-Pyridines
The introduction of a fluorine atom onto a pyridine ring can be a challenging synthetic step. The Balz-Schiemann reaction is a well-established method for this transformation, involving the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. lookchem.comnih.gov
The traditional Schiemann reaction has been successfully applied to the synthesis of monofluoropyridines. For instance, 2-fluoropyridine and 3-fluoropyridine have been prepared from their corresponding amines in yields of 34% and 50%, respectively. lookchem.com However, the instability of pyridinediazonium fluoborates can present challenges, often requiring modifications to the standard procedure. lookchem.com Attempts to isolate 2-pyridinediazonium fluoborate have been unsuccessful due to its rapid decomposition. lookchem.com Similarly, the synthesis of 4-fluoropyridine (B1266222) via this method has proven to be challenging. lookchem.com
To circumvent the issues associated with isolating unstable diazonium salts, one-pot diazotization-fluorodediazoniation reactions have been developed. These methods often utilize anhydrous hydrogen fluoride (HF) or HF-base complexes as the solvent and fluorinating agent. acs.orgoup.com The use of HF-pyridine complexes has been shown to enhance the diazotization of anilines, which is a critical step for achieving high yields of the corresponding fluoroarenes. oup.com
Table 1: Yields of Monofluoropyridines via Schiemann Reaction
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Aminopyridine | 2-Fluoropyridine | 34 |
| 3-Aminopyridine | 3-Fluoropyridine | 50 |
| 4-Aminopyridine (B3432731) | 4-Fluoropyridine | Unsuccessful |
Data sourced from Roe and Hawkins, 1949. lookchem.com
Radiochemical Fluorination for Labeled Analogues
The synthesis of radiolabeled fluoro-pyridines, particularly with fluorine-18 (B77423) ([¹⁸F]), is of significant interest for the development of positron emission tomography (PET) tracers. nih.govacs.org Nucleophilic fluorination of pyridines, especially at the meta-position, is difficult due to the electron-rich nature of the aromatic ring. acs.orgsnmjournals.org
Another strategy involves the nucleophilic aromatic substitution on activated pyridine rings. For example, 5-[¹⁸F]fluoro-2-pyridinamine and 6-[¹⁸F]fluoro-2-pyridinamine have been synthesized from halogen-substituted pyridine precursors. researchgate.net The meta-fluorination of 5-bromo-2-pyridinecarbonitrile to produce the corresponding 5-[¹⁸F]fluoro derivative has been achieved with high [¹⁸F]fluoride incorporation. researchgate.net
Table 2: Radiochemical Synthesis of [¹⁸F]3-fluoro-4-aminopyridine
| Step | Reaction | Decay-Corrected Yield (%) |
|---|---|---|
| 1 | Fluorination of 3-bromo-4-nitropyridine N-oxide | 25 ± 4 |
| 2 | Hydrogenation of intermediate | 55 ± 11 |
Data sourced from Brugarolas et al., 2016. snmjournals.org
Nitration Procedures for Pyridine Derivatives
Electrophilic Nitration Conditions with Nitric Acid and Sulfuric Acid
Direct nitration of pyridine using a mixture of nitric acid and sulfuric acid is generally inefficient. researchgate.net The pyridine nitrogen readily protonates in the strongly acidic medium, forming a highly deactivated pyridinium (B92312) cation, which is resistant to electrophilic attack. researchgate.netwikipedia.org Consequently, direct nitration often results in very low yields of nitropyridines. researchgate.netresearchgate.net
However, the presence of activating groups on the pyridine ring can facilitate electrophilic nitration. For instance, 2,4,6-trimethylpyridine (B116444) can be nitrated with a mixture of concentrated nitric and sulfuric acids to yield the corresponding 5-nitro derivative. nanobioletters.com Similarly, the presence of a hydroxyl or amino group at the para-position of pyridine can enable meta-nitration in good yields using a mixture of nitric and sulfuric acids. acs.org
Directed Nitration Methodologies
To overcome the challenges of direct nitration, various directed methodologies have been developed. One approach involves the nitration of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily directing the incoming nitro group to the 4-position. abertay.ac.uk
Another strategy is the use of alternative nitrating agents. For example, nitration of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite can produce 3-nitropyridine (B142982) in good yield. researchgate.netntnu.no This method proceeds through the formation of an N-nitropyridinium ion intermediate. researchgate.netntnu.no
More recently, chelation-assisted C-H nitration has emerged as a method for the synthesis of meta-nitropyridine derivatives. This approach utilizes a directing group to guide the nitration to the desired position. acs.org
Amination and Functionalization of the Amino Group
Reduction of Nitro Groups to Amino Functionality
The reduction of a nitro group to an amino group is a common and crucial step in the synthesis of aminopyridines. Various reducing agents and conditions can be employed for this transformation.
A widely used method is the reduction of nitropyridines with metals in acidic media. For example, 3-aminopyridine can be prepared by the reduction of 3-nitropyridine using zinc and hydrochloric acid. orgsyn.org Similarly, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, such as hydrochloric or sulfuric acid, can yield 4-aminopyridine in high yields (80-90%). semanticscholar.org
Catalytic hydrogenation is another effective method. The reduction of 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. snmjournals.org
Electrochemical reduction offers an alternative route. 3-Aminopyridines can be prepared from 3-nitropyridines via electrochemical reduction in an acidic solution. google.comgoogle.com This method can be advantageous as it can avoid the production of large amounts of metal salt byproducts. google.com
Table 3: Methods for the Reduction of Nitropyridines
| Starting Material | Reducing Agent/Method | Product | Yield (%) |
|---|---|---|---|
| 4-Nitropyridine-N-oxide | Iron and Hydrochloric Acid | 4-Aminopyridine | 80-85 |
| 4-Nitropyridine-N-oxide | Iron and Sulfuric Acid | 4-Aminopyridine | >85 |
| 3-Nitropyridine | Electrochemical Reduction | 3-Aminopyridine | - |
| 3-Fluoro-4-nitropyridine N-oxide | H₂, Pd/C | 3-Fluoro-4-aminopyridine | 55 ± 11 |
Data sourced from various studies. snmjournals.orgsemanticscholar.orggoogle.comgoogle.com
Direct Amination Techniques
Direct amination methods offer an efficient route to aminopyridines by introducing the amino group directly onto the pyridine ring, often in a single step. These techniques can bypass the common multi-step sequence of nitration followed by reduction.
One prominent strategy involves the activation of the pyridine ring through N-oxide formation. Pyridine N-oxides can be converted into 2-aminopyridines in a one-pot process using reagents like tosyl anhydride (B1165640) (Ts₂O) and an amine source such as tert-butylamine, followed by in-situ deprotection. researchgate.net This method demonstrates high yields and excellent selectivity for the 2-position. researchgate.net The activation of the N-O bond makes the C2 and C6 positions of the pyridine ring more susceptible to nucleophilic attack by an amine. researchgate.net
Another significant method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct introduction of an amino group onto electron-deficient nitroarenes by substituting a hydrogen atom. nih.govmdpi.com For nitropyridines, this can be a powerful tool for amination at positions activated by the nitro group. nih.govresearchgate.net However, in substrates containing other leaving groups, such as halogens, VNS can compete with standard nucleophilic aromatic substitution (SNAr) of the halogen. mdpi.com For instance, while VNS is generally faster, some compounds like 4-fluoro-5-nitropyridine exclusively undergo SNAr. mdpi.com
Post-Synthetic Modification of the Amine Functionality
Once the core structure of an aminopyridine like this compound is assembled, the amine group serves as a versatile handle for further functionalization. This post-synthetic modification allows for the introduction of a wide array of chemical moieties, expanding the molecular diversity and enabling the synthesis of more complex derivatives.
This covalent modification is a well-established method for altering molecular properties. researchgate.net The amino group is particularly amenable to a variety of chemical transformations. researchgate.net Common reactions include acylation with acyl chlorides or anhydrides to form amides, and reaction with isocyanates to produce urea (B33335) derivatives. researchgate.net These modifications can be used to build larger molecular scaffolds or to fine-tune the electronic and physical properties of the molecule. For example, in the context of metal-organic frameworks (MOFs), amino-tagged linkers are frequently modified post-synthesis to enhance catalytic activity or other functional properties. rsc.org
Below is a table summarizing potential post-synthetic modifications for an aromatic amine.
| Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|
| Acyl Halides | Acetyl Chloride | Amide |
| Isocyanates | Ethyl Isocyanate | Urea |
| Sulfonyl Chlorides | Toluenesulfonyl Chloride | Sulfonamide |
| Aldehydes/Ketones (Reductive Amination) | Benzaldehyde | Secondary Amine |
| Chloroformates | Ethyl Chloroformate | Carbamate |
Multi-Step Synthesis Pathways and Optimization of Reaction Conditions
The synthesis of complex substituted pyridines like this compound often necessitates multi-step pathways where functional groups are introduced sequentially. The optimization of these pathways is critical for maximizing yield, purity, and efficiency.
Stepwise Functional Group Introduction
A classical and widely practiced approach to building highly substituted pyridines involves the stepwise introduction of each functional group onto a starting pyridine core. The order of these steps is crucial and is dictated by the directing effects of the substituents.
A common sequence for a related compound, 2,3-diaminopyridine, starts with the commercially available 2-aminopyridine. orgsyn.org The synthesis proceeds through:
Halogenation: Bromination of 2-aminopyridine yields 2-amino-5-bromopyridine. orgsyn.org
Nitration: The subsequent nitration, typically with a mixture of sulfuric and nitric acid, introduces a nitro group at the 3-position, directed by the amino group, to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org
Reduction/Displacement: The final step involves the reduction of the nitro group to an amine and removal of the bromine. orgsyn.org
For fluorine-containing analogues, the introduction of the fluorine atom can be achieved via several methods. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine, is a traditional method. acs.org Alternatively, nucleophilic substitution of a suitable leaving group (like chlorine or a nitro group) using a fluoride source can be employed, often on an activated substrate such as a pyridine N-oxide. acs.orggoogle.com The reduction of a nitro group to an amine is a frequent final step, accomplished with reagents like tin and hydrochloric acid, stannous chloride, or through catalytic hydrogenation. nih.govorgsyn.org
The following table outlines a representative multi-step synthesis.
| Step | Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Halogenation | Br₂ / Acetic Acid | Introduce a directing/placeholder group. orgsyn.org |
| 2 | Nitration | H₂SO₄ / HNO₃ | Introduce the nitro group. orgsyn.org |
| 3 | Fluorination (SNAr) | KF / High Temperature | Replace a leaving group (e.g., Cl) with fluorine. acs.org |
| 4 | Reduction | Sn / HCl or H₂ / Pd/C | Convert the nitro group to the target amine. orgsyn.org |
Cascade Reactions and One-Pot Synthesis Approaches
To improve efficiency and sustainability, modern synthetic chemistry often turns to cascade reactions and one-pot procedures. These approaches combine multiple transformations into a single operation, avoiding the isolation of intermediates, which saves time, reagents, and reduces waste.
Several innovative one-pot methods for constructing functionalized pyridines have been developed. uwa.edu.au Copper-catalyzed three-component cascade reactions, for example, can assemble polysubstituted pyridines from simple precursors like ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. organic-chemistry.org These reactions proceed through a sequence of bond formations and oxidative dehydrogenation in a single pot. organic-chemistry.orgorganic-chemistry.org Similarly, multicomponent reactions (MCRs) are highly effective for creating molecular complexity in one step. mdpi.com An approach for synthesizing 4-methyl-substituted 5-nitro-1,4-dihydropyridines involves the reaction of a nitro-ketone, an acetaldehyde (B116499) source, a β-dicarbonyl compound, and ammonium (B1175870) acetate, followed by oxidation to the corresponding pyridine. mdpi.com
Ring transformation reactions also provide a powerful route. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia (B1221849) in a three-component ring transformation (TCRT) to yield nitropyridines that are otherwise difficult to synthesize. nih.gov These advanced strategies exemplify the shift towards more elegant and efficient synthetic designs.
Process Intensification and Scale-Up Considerations
Translating a laboratory synthesis to an industrial scale requires a focus on process intensification—developing safer, cleaner, and more energy-efficient manufacturing processes. osf.io This often involves a shift from traditional batch reactors to continuous flow systems. acs.org
Continuous flow reactors, particularly microreactors, offer significant advantages for handling highly reactive intermediates and exothermic reactions, which are common in the synthesis of nitropyridines. acs.org The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, minimizing the formation of byproducts and improving safety. acs.org This level of control enables reactions to be run under more aggressive conditions, often accelerating reaction times from hours to minutes. process-technology-online.com
The scale-up of a continuous process is often more straightforward than for a batch process. Instead of increasing the size of the reactor vessel, production can be increased by running the process for a longer duration or by "numbering-up"—using multiple reactors in parallel. process-technology-online.com This modular approach facilitates a more reliable transition from laboratory (gram-scale) to pilot plant and full-scale production (kilogram- to ton-scale). acs.orgprocess-technology-online.com
Chemo-, Regio-, and Stereoselective Synthesis Aspects
Achieving the correct isomer of a polysubstituted pyridine is a significant challenge that hinges on controlling the chemo-, regio-, and stereoselectivity of the reactions.
Chemoselectivity , or the selective reaction of one functional group in the presence of others, is critical. For example, during the reduction of a nitropyridine that also contains a halogen, conditions must be chosen that selectively reduce the nitro group without causing dehalogenation.
Regioselectivity , the control of substitution position on the pyridine ring, is paramount. The electronic properties of existing substituents govern the position of subsequent functionalization. The electron-withdrawing nitro and fluoro groups deactivate the pyridine ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions relative to the activating group.
A significant challenge in synthesizing meta-substituted pyridines is overcoming the inherent preference for ortho and para substitution. nih.gov For example, the direct fluorination of 3-bromo-4-nitropyridine with a fluoride source preferentially yields the para-substituted product, 3-bromo-4-fluoropyridine, rather than the desired 3-fluoro-4-nitropyridine. nih.gov To circumvent this, chemists employ strategic modifications. The use of pyridine N-oxides is a powerful tactic to alter the ring's reactivity. The N-oxide group activates the C2 and C6 positions for nucleophilic attack and can be used to direct substitution to otherwise disfavored positions. google.comnih.gov For instance, fluorination of 3-bromo-4-nitropyridine N-oxide successfully directs the fluoride to the 3-position, which can then be followed by reduction of the nitro group and removal of the N-oxide functionality to achieve the desired product. nih.gov
Various catalytic systems have also been developed to achieve high regioselectivity in pyridine synthesis through cycloaddition reactions. bohrium.comnih.gov These methods provide access to specific substitution patterns that are difficult to obtain through classical functionalization of a pre-existing pyridine ring. nih.govresearchgate.net
Stereoselectivity is generally not a primary concern for the synthesis of the planar aromatic ring of this compound itself. However, it would become a critical factor if any of the substituents or subsequent modifications involved the creation of a chiral center.
Chemical Reactivity and Transformation Pathways of 6 Fluoro 5 Nitropyridin 3 Amine
Reactivity of the Pyridine (B92270) Ring System
The reactivity of the pyridine nucleus in 6-fluoro-5-nitropyridin-3-amine is heavily influenced by its electron-deficient nature, which makes it a poor candidate for electrophilic attack but an excellent substrate for nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus
Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally considered unfavorable. The pyridine nitrogen atom and the potent electron-withdrawing nitro and fluoro substituents deactivate the ring towards attack by electrophiles. researchgate.netabertay.ac.ukiust.ac.ir Electrophilic substitution on pyridine itself requires harsh conditions to proceed, often resulting in low yields of the 3-substituted product. researchgate.netabertay.ac.ukiust.ac.ir The presence of additional deactivating groups, as in this compound, further exacerbates this, making such reactions synthetically challenging. For electrophilic substitution to occur, the reaction typically requires highly reactive electrophiles or proceeds through alternative mechanisms, such as those involving N-oxidation of the pyridine ring first. researchgate.netabertay.ac.uk
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Nucleus
In stark contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nitro group, positioned para to the fluorine atom, effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the fluoride (B91410) leaving group. wikipedia.orgthieme-connect.com The fluorine atom itself is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. thieme-connect.com
This reactivity allows for the substitution of the fluorine atom by a variety of nucleophiles, including amines, alcohols, and thiols, providing a versatile method for the synthesis of a wide range of substituted 5-nitropyridin-3-amine (B1362073) derivatives. nih.gov For instance, reactions with primary and secondary amines lead to the formation of N-substituted 6-amino-5-nitropyridin-3-amines. Similarly, reaction with alkoxides or phenoxides yields the corresponding ether derivatives.
| Reactant | Nucleophile | Product | Reference |
| This compound | Amines (R-NH2) | 6-(Alkylamino)-5-nitropyridin-3-amine | nih.gov |
| This compound | Alcohols (R-OH) | 6-Alkoxy-5-nitropyridin-3-amine | thieme-connect.com |
| This compound | Thiols (R-SH) | 6-(Alkylthio)-5-nitropyridin-3-amine |
Transformations Involving the Amino Group
The amino group at the 3-position of the pyridine ring offers another site for chemical modification, undergoing typical reactions of aromatic amines.
Acylation and Sulfonylation Reactions
The amino group of this compound can be readily acylated or sulfonylated. Acylation is typically achieved by treating the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base. ambeed.com This reaction leads to the formation of the corresponding amide derivative. A patent has described the acylation of the amino group of a related nitropyridine derivative. nih.gov
Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride to produce a sulfonamide. These reactions are important for introducing a variety of functional groups and for the synthesis of compounds with potential biological activity. google.com
| Reaction Type | Reagent | Product | Reference |
| Acylation | Acyl chloride (R-COCl) | N-(6-Fluoro-5-nitropyridin-3-yl)acetamide | ambeed.comnih.gov |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | N-(6-Fluoro-5-nitropyridin-3-yl)benzenesulfonamide | google.com |
Alkylation and Arylation Reactions (e.g., N-substituted aminopyridines)
The amino group can undergo N-alkylation and N-arylation reactions, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for introducing alkyl groups. ambeed.com
N-arylation of the amino group can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a C-N bond between the aminopyridine and an aryl halide. thieme-connect.com The use of specific ligands and conditions is crucial for achieving high yields and selectivity in these transformations.
| Reaction Type | Reagent/Catalyst | Product | Reference |
| N-Alkylation | Alkyl halide (R-X) | 6-Fluoro-N-alkyl-5-nitropyridin-3-amine | ambeed.com |
| N-Arylation | Aryl halide (Ar-X), Pd catalyst | 6-Fluoro-N-aryl-5-nitropyridin-3-amine | thieme-connect.com |
Oxidation Reactions of the Amine Functionality
The amino group of aminopyridines can be oxidized to form nitroso or nitro compounds. nih.gov Common oxidizing agents used for this transformation include potassium permanganate (B83412). This reaction provides a route to further functionalize the pyridine ring or to synthesize other nitro-substituted pyridines. It is important to note that the reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the starting material.
| Reaction Type | Reagent | Product | Reference |
| Oxidation | Potassium permanganate (KMnO4) | 6-Fluoro-3-nitroso-5-nitropyridine | nih.gov |
Diazotization and Related Transformations
The primary amino group at the C-3 position of this compound is amenable to diazotization, a process that converts it into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, as the diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically initiated by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. libretexts.orgmnstate.edu
Once formed, the 6-fluoro-5-nitropyridin-3-diazonium salt can undergo various transformations, most notably Sandmeyer and Schiemann reactions. wikipedia.orgbyjus.com
Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with halides (–Cl, –Br) or cyano (–CN) groups, typically catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgbyjus.comdoubtnut.com For instance, treatment of the diazonium salt with cuprous chloride would yield 3-chloro-6-fluoro-5-nitropyridine.
Schiemann Reaction: To introduce a fluorine atom, the Balz-Schiemann reaction is employed, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). wikipedia.orgorganic-chemistry.org However, given that the parent molecule already contains fluorine, this specific application might be less common unless substitution of the amino group with a different halogen is desired, followed by other transformations.
Other Transformations: The diazonium group can also be replaced by a hydroxyl group (–OH) by heating in aqueous acid, an iodo group (–I) using potassium iodide, or a hydrogen atom (deamination) using hypophosphorous acid (H₃PO₂). wikipedia.orgmnstate.edu
The presence of the strongly electron-withdrawing nitro and fluoro substituents can influence the stability and reactivity of the diazonium salt intermediate. google.comgoogleapis.com
Transformations Involving the Nitro Group
The nitro group at the C-5 position is a key functional handle, participating in both reduction and displacement reactions.
Reduction Reactions to Amino, Hydroxylamino, or Nitroso Derivatives
The reduction of the nitro group is a fundamental transformation, providing access to various nitrogen-containing functionalities. wikipedia.orgnowgonggirlscollege.co.in The most common product of this reduction is the corresponding amine, which in the case of this compound would lead to the formation of 6-fluoropyridine-3,5-diamine.
This transformation can be achieved using several methods:
Catalytic Hydrogenation: This is one of the most efficient and clean methods. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comgoogle.com This method is often highly chemoselective, leaving other functional groups like the fluorine atom and the pyridine ring intact. nowgonggirlscollege.co.in
Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.com Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another mild and effective reagent for this purpose. commonorganicchemistry.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to reduce the nitro group. researchgate.net
By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to achieve partial reduction to intermediate oxidation states like hydroxylamino (–NHOH) or nitroso (–NO) derivatives. wikipedia.orgnowgonggirlscollege.co.in For example, reduction with zinc dust in a neutral aqueous solution of ammonium (B1175870) chloride often yields hydroxylamines. wikipedia.org
| Reagent/System | Typical Product | General Conditions | Reference |
|---|---|---|---|
| H₂/Pd-C or Pt/C | Amine | Methanol or Ethanol, RT-50°C | commonorganicchemistry.comgoogle.com |
| Fe/HCl or Fe/CH₃COOH | Amine | Aqueous or alcoholic solvent, heat | commonorganicchemistry.com |
| SnCl₂·2H₂O | Amine | Ethanol or Ethyl acetate, heat | commonorganicchemistry.com |
| Zn/NH₄Cl | Hydroxylamine | Aqueous solution, RT | wikipedia.org |
Displacement Reactions of the Nitro Group
The nitro group, particularly when positioned ortho or para to another electron-withdrawing group or the pyridine nitrogen, can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. iaea.orgthieme-connect.com In this compound, the nitro group is activated by the ring nitrogen and the adjacent fluorine atom. Research on various nitropyridines has shown that the nitro group can be displaced by a range of nucleophiles, including alkoxides, thiolates, and amines. nih.govnih.gov In some instances, the displacement of the nitro group can be more facile than the displacement of a halogen atom on the same ring. researchgate.net
For example, studies on related 3-nitropyridines have shown that they react with anionic sulfur, nitrogen, and oxygen nucleophiles, leading to the substitution of the nitro group. nih.gov This reactivity opens a pathway to introduce a variety of substituents at the C-5 position.
Transformations Involving the Fluoro Group
The fluorine atom at the C-6 position is significantly influenced by the adjacent nitro group at C-5.
Nucleophilic Displacement of Fluorine
The C-F bond in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group. libretexts.orgthieme-connect.com This activation facilitates the SNAr mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the fluoride ion. libretexts.org
A wide variety of nucleophiles can displace the activated fluorine atom:
Amines: Reaction with primary or secondary amines can be used to synthesize 6-amino-substituted-5-nitropyridin-3-amine derivatives. This is a common strategy in the synthesis of complex heterocyclic compounds. nih.govresearchgate.net
Alkoxides and Phenoxides: Oxygen nucleophiles, such as sodium methoxide (B1231860) or sodium phenoxide, can react to form the corresponding 6-alkoxy or 6-aryloxy derivatives. thieme-connect.com
Thiolates: Sulfur nucleophiles are also effective in displacing activated fluorine atoms to yield 6-thioether compounds.
The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I, making fluorinated precursors particularly useful for such transformations. thieme-connect.com
| Nucleophile | Product Type | General Conditions | Reference |
|---|---|---|---|
| Primary/Secondary Amines (R₂NH) | 6-(Dialkylamino)-5-nitropyridin-3-amine | Polar aprotic solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃) | nih.govresearchgate.net |
| Alkoxides (RO⁻) | 6-Alkoxy-5-nitropyridin-3-amine | Corresponding alcohol or aprotic solvent | thieme-connect.com |
| Thiolates (RS⁻) | 6-(Alkylthio)-5-nitropyridin-3-amine | Aprotic solvent (e.g., DMF) | psu.edu |
C-F Bond Activation Studies
Beyond SNAr reactions, the direct activation and functionalization of C-F bonds is a growing area of chemical research. baranlab.org These transformations are challenging due to the high strength of the C-F bond. baranlab.org However, methods involving transition-metal catalysis or strong Lewis acids are being developed to achieve this. nih.govnih.govnih.gov
For fluorinated pyridines, the presence of electron-withdrawing groups like the nitro group can be crucial for certain catalytic C-F activation pathways. nih.gov While specific studies on the C-F bond activation of this compound are not widely reported, research on related molecules like polyfluorinated pyridines has shown that reductive defluorination or cross-coupling reactions can be achieved using nickel, palladium, or other transition metal catalysts. psu.edu Such studies provide a foundation for potential future work on functionalizing the C-F bond in this compound to introduce new alkyl or aryl groups, which would be difficult to achieve through classical nucleophilic substitution.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 6-Fluoro-5-nitropyridin-3-amine molecule can be determined. Due to the absence of publicly available experimental spectra for this compound, the following analyses are based on predicted values derived from the known spectral data of structurally similar compounds, such as other fluorinated and nitrated pyridines.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The pyridine (B92270) ring protons, H-2 and H-4, will show characteristic chemical shifts and coupling patterns influenced by the adjacent fluorine, nitro, and amine substituents. The amine protons will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | Doublet of doublets (dd) | J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 2-3 Hz |
| H-4 | 7.5 - 8.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| NH₂ | 4.0 - 6.0 | Broad singlet (br s) | - |
Note: Predicted values are based on the analysis of related nitropyridine and fluoropyridine structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached substituents (fluoro, nitro, and amino groups). The carbon atom directly bonded to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |
| C-2 | 145 - 150 | - |
| C-3 | 140 - 145 | - |
| C-4 | 120 - 125 | - |
| C-5 | 135 - 140 | - |
| C-6 | 155 - 165 | 230 - 260 |
Note: Predicted values are based on the analysis of related nitropyridine and fluoropyridine structures.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom at the C-6 position. The chemical shift of this fluorine signal will be influenced by the electronic environment of the pyridine ring. Furthermore, the signal will be split into a doublet of doublets due to coupling with the adjacent protons, H-2 and H-4.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-6 | -70 to -90 | Doublet of doublets (dd) | J(F-H4) ≈ 8-10 Hz, J(F-H2) ≈ 2-4 Hz |
Note: Predicted values are based on the analysis of related fluorinated pyridine structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this compound, a cross-peak between the signals of H-2 and H-4 would confirm their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bldpharm.com It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The expected molecular formula is C₅H₄FN₃O₂.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 158.0360 |
| [M+Na]⁺ | 180.0179 |
| [M-H]⁻ | 156.0203 |
Note: These are calculated exact masses for the given molecular formula.
Common fragmentation pathways for nitropyridine derivatives in mass spectrometry involve the loss of the nitro group (NO₂) and other small molecules. smolecule.com The fragmentation pattern for this compound would provide a unique fingerprint, further confirming its identity.
Fragmentation Patterns and Mechanisms
While specific experimental mass spectrometry data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on the established behavior of related aromatic nitro compounds and aromatic amines in electron ionization (EI) mass spectrometry. researchgate.netlibretexts.org The molecular ion (M•⁺) would be expected at an m/z corresponding to its molecular weight of approximately 157.10 g/mol .
The primary fragmentation pathways for aromatic nitro compounds typically involve the loss of the nitro group (NO₂) or nitric oxide (NO). For 2-phenylamino-3-nitropyridine, fragmentation has been shown to involve the loss of a hydrogen radical from the phenyl group. researchgate.net Additionally, aromatic amines often undergo cleavage at the bonds adjacent to the carbon bearing the amino group. libretexts.org
Based on these principles, the fragmentation of this compound would likely proceed through the following key steps:
Loss of •NO₂: A common initial fragmentation for nitroaromatics, leading to a significant fragment ion. researchgate.net
Loss of •NO: A rearrangement followed by the elimination of nitric oxide is another characteristic pathway for nitro compounds.
Loss of HCN: Following initial fragmentations, the pyridine ring can cleave by losing a molecule of hydrogen cyanide.
Loss of HF: The presence of the fluorine atom introduces the possibility of hydrogen fluoride (B91410) elimination.
A proposed table of key fragments is presented below.
| Plausible Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Plausible Structure of Fragment |
|---|---|---|---|
| 157 | - | - | Molecular Ion [C₅H₄FN₃O₂]⁺• |
| 127 | •NO | NO | [C₅H₄FN₂O]⁺• |
| 111 | •NO₂ | NO₂ | [C₅H₄FN₂]⁺• |
| 84 | •NO₂, HCN | NO₂, HCN | [C₄H₃FN]⁺• |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. doi.org These methods provide complementary information, as IR spectroscopy is more sensitive to polar bond vibrations while Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. The analysis of the vibrational spectra of this compound allows for the identification of its characteristic functional groups and offers insights into its molecular structure. researchgate.net
Assignment of Characteristic Vibrational Modes (e.g., N-H, C=N, C-F, N-O stretches)
The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to the stretching and bending motions of its constituent functional groups. By comparing with data from similar substituted pyridines, a confident assignment of these modes can be made. mdpi.comnajah.edu
N-H Vibrations: The amino group (–NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. najah.edu Scissoring, wagging, and twisting modes appear at lower frequencies. najah.eduresearchgate.net
N-O Vibrations: The nitro group (–NO₂) is characterized by strong IR absorptions. The asymmetric stretching (νas(NO₂)) is typically observed between 1500-1600 cm⁻¹, while the symmetric stretch (νs(NO₂)) appears in the 1300-1390 cm⁻¹ range. mdpi.comnajah.edu
C-F Vibration: The C-F stretching vibration for fluorinated aromatic compounds generally produces a strong band in the 1100-1300 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ range.
The table below summarizes the expected vibrational modes based on literature values for analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference Compounds |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 | 2-amino-3-nitropyridine (B1266227) najah.edu |
| Scissoring | N-H (Amine) | 1590 - 1660 | 2-amino-3-nitropyridine najah.edu |
| Asymmetric Stretch | N-O (Nitro) | 1500 - 1600 | Phenyl-aminomethyl-nitropyridines mdpi.com, 2-amino-3-nitropyridine najah.edu |
| Symmetric Stretch | N-O (Nitro) | 1300 - 1390 | Phenyl-aminomethyl-nitropyridines mdpi.com, 2-amino-3-nitropyridine najah.edu |
| Ring Stretching | C=N, C=C | 1400 - 1650 | Substituted Pyridines researchgate.netredalyc.org |
| Stretching | C-F | 1100 - 1300 | General range for fluoroaromatics |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy can also be employed to study the conformational isomers of a molecule. For substituted pyridines, different orientations of substituent groups relative to the ring or each other can lead to distinct conformers with unique vibrational signatures. For instance, a study on 3-hydroxy-6-methyl-2-nitropyridine (B146962) identified two stable conformers, O-cis and O-trans, which were distinguishable by their vibrational spectra. doi.org
For this compound, rotational isomerism could occur around the C–NH₂ bond. These different conformations would likely result in subtle shifts in the frequencies and intensities of the N-H vibrational modes due to varying degrees of intramolecular interaction with adjacent groups. While specific experimental studies on the conformational analysis of this compound are not available, theoretical calculations combined with detailed experimental IR and Raman spectra could potentially identify the most stable conformer and probe the energy barriers between different rotational isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system and the presence of chromophores. The UV-Vis spectrum of this compound is determined by the pyridine ring substituted with an electron-donating amino group and electron-withdrawing nitro and fluoro groups.
Electronic Absorption Maxima and Band Assignments
The electronic spectrum of substituted aminopyridines typically shows two main absorption regions. tandfonline.com The spectrum of this compound is expected to be dominated by two primary types of electronic transitions:
π→π transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For similar molecules like 2-amino-3-methyl-5-nitropyridine (B21948), these transitions are observed at shorter wavelengths, such as 220 nm. researchgate.net
n→π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital. These are typically lower in energy and intensity compared to π→π* transitions. In related compounds, these bands appear at longer wavelengths, often above 300 nm, and are sometimes associated with intramolecular charge transfer (ICT) from the amino to the nitro group. tandfonline.comresearchgate.net
The presence of both strong electron-donating (–NH₂) and electron-withdrawing (–NO₂) groups on the same ring system is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to monosubstituted pyridines.
| Transition Type | Typical λmax Range (nm) | Assignment | Reference Compounds |
|---|---|---|---|
| π → π | 220 - 260 | Excitation within the aromatic π-system | 2-amino-3-methyl-5-nitropyridine researchgate.net |
| n → π / ICT | 340 - 400 | Non-bonding electron excitation / Intramolecular Charge Transfer | Substituted aminopyridines tandfonline.com, 2-amino-3-methyl-5-nitropyridine researchgate.net |
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. asianpubs.org Studying these solvent effects can provide further insight into the nature of the electronic transitions.
π→π transitions:* An increase in solvent polarity generally leads to a small red-shift (bathochromic shift) for π→π* transitions. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
n→π transitions:* For n→π* transitions, an increase in solvent polarity typically causes a blue-shift (hypsochromic shift). This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition. academicjournals.org
For this compound, the intramolecular charge-transfer (ICT) band, in particular, would be expected to show significant positive solvatochromism (a red-shift with increasing solvent polarity) as the charge-separated excited state is much more polar than the ground state and is thus strongly stabilized by polar solvents. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of scientific literature and chemical databases, no specific experimental X-ray crystallography data for the solid-state structure of this compound has been publicly reported. Therefore, a detailed analysis of its molecular conformation and intermolecular interactions based on direct experimental evidence from X-ray diffraction is not possible at this time.
While crystallographic studies have been conducted on analogous compounds, such as derivatives of 2-amino-5-nitropyridine (B18323), these findings cannot be directly extrapolated to provide a precise and scientifically accurate description of the specific molecular geometry and packing of this compound. mdpi.comamericanelements.com The substitution pattern, including the presence and position of the fluorine atom, would significantly influence the electronic distribution, bond lengths, bond angles, and the nature of intermolecular forces within the crystal lattice.
Molecular Conformation and Geometry in the Crystalline State
Without experimental data, any description of the molecular conformation and geometry of this compound in the crystalline state would be purely speculative. Theoretical modeling could provide predictions, but these would require experimental validation. For related nitropyridine compounds, the planarity of the pyridine ring and the orientation of the nitro and amino groups are key conformational features. mdpi.com However, the specific dihedral angles and bond parameters for the title compound remain undetermined.
Computational Chemistry and Theoretical Investigations of 6 Fluoro 5 Nitropyridin 3 Amine
Electronic Structure and Reactivity Analysis
The electronic structure and reactivity of 6-fluoro-5-nitropyridin-3-amine have been elucidated through various computational methods. These theoretical investigations provide valuable insights into the molecule's behavior and potential for chemical reactions.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap generally indicates higher reactivity and polarizability, signifying a "soft" molecule, while a larger gap suggests greater stability and "hardness". researchgate.net
For derivatives of 2-fluoropyridine (B1216828), density functional theory (DFT) calculations using the B3LYP/6-311G++(d,p) basis set have been employed to analyze their reactivity. researchgate.net Among these, 6-fluoropyridin-3-amine was found to possess the lowest HOMO-LUMO gap, suggesting it is the most reactive in the series. researchgate.net The HOMO-LUMO gap is a critical parameter for predicting the behavior of materials, particularly in the design of electronic and optoelectronic devices, as it influences absorption and emission spectra, as well as optical and vibrational properties. tandfonline.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -2.80 |
| Energy Gap (ΔE) | 3.70 |
Note: The values in the table are illustrative and representative of typical computational results for similar compounds. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on a molecule's surface, thereby identifying likely sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). tandfonline.comresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials. tandfonline.comresearchgate.net
Regions with negative potential (red/yellow) are susceptible to electrophilic attack, while those with positive potential (blue) are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrogen atom of the pyridine (B92270) ring, making these sites attractive to electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amine group, indicating sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.de It provides a localized picture of the "Lewis-like" structure of a molecule, including lone pairs and bonds. uni-muenchen.dewisc.edu This analysis is valuable for understanding charge delocalization, hyperconjugative interactions, and the stability of molecular structures. tandfonline.com
The distribution of electron density within a molecule is described by atomic partial charges, which can be calculated using various computational methods, such as Natural Population Analysis (NPA) derived from NBO analysis. uni-muenchen.descience.gov These charges are crucial for understanding a molecule's polarity, intermolecular interactions, and reactivity. nih.gov
In this compound, the highly electronegative fluorine and oxygen atoms are expected to carry significant negative partial charges. The nitrogen atoms of the pyridine ring and the nitro group will also exhibit negative charges. Conversely, the carbon atoms bonded to these electronegative atoms and the hydrogen atoms of the amine group will likely possess positive partial charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.
| Atom | Charge (e) |
|---|---|
| N (Pyridine) | -0.55 |
| C2 | +0.20 |
| N (Amine) | -0.80 |
| C4 | -0.15 |
| C5 | +0.40 |
| N (Nitro) | +0.90 |
| O (Nitro) | -0.65 |
| O (Nitro) | -0.65 |
| C6 | +0.30 |
| F | -0.40 |
Note: The values in the table are illustrative and based on general principles of electronegativity and resonance for this type of molecule. Specific values would be obtained from quantum chemical calculations.
Reactivity indices, such as Fukui functions, are derived from conceptual DFT and are used to predict the most reactive sites in a molecule for different types of chemical reactions. tandfonline.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating these indices for each atom in this compound, one can predict the preferred sites for various reactions. For instance, atoms with a high value of f+(r) are more susceptible to nucleophilic attack, while those with a high f-(r) are more likely to undergo electrophilic attack. This information is invaluable for understanding and predicting the regioselectivity of chemical reactions involving this compound. tandfonline.com
Computational Spectroscopic Property Predictions
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. DFT methods are commonly used to calculate these properties with a high degree of accuracy, aiding in the structural elucidation and analysis of experimental data.
For this compound, computational predictions of its ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts can be performed. acs.org These calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can help assign the signals in experimental spectra and provide insights into the electronic environment of each nucleus.
Similarly, the vibrational frequencies for the IR and Raman spectra of the molecule can be calculated. These theoretical spectra can be compared with experimental data to identify characteristic vibrational modes, such as the N-H stretches of the amine group, the symmetric and asymmetric stretches of the nitro group, and the C-F stretch.
Theoretical calculations of the electronic absorption spectrum (UV-Vis) can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. researchgate.net This information is useful for understanding the electronic structure and photophysical properties of the molecule.
Simulation of Vibrational Spectra (IR, Raman)
The vibrational properties of this compound can be theoretically investigated using DFT calculations, commonly with the B3LYP functional and various basis sets such as 6-311G(d,p) or cc-pVTZ. researchgate.netnih.gov These simulations provide predictions for the infrared (IR) and Raman spectra, which are crucial for the identification and structural elucidation of the molecule. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, often showing good agreement with experimental data for analogous compounds. nih.gov
The vibrational spectrum is characterized by the distinct modes associated with its functional groups: the amino (-NH₂), nitro (-NO₂), and fluoro (-F) groups, as well as the pyridine ring vibrations.
Amino Group Vibrations: The NH₂ group exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ range. core.ac.uk The scissoring, wagging, and twisting modes of the amino group appear at lower frequencies. core.ac.uk
Nitro Group Vibrations: The -NO₂ group is identified by its strong asymmetric and symmetric stretching vibrations, which are expected in the regions of 1500-1580 cm⁻¹ and 1300-1380 cm⁻¹, respectively. esisresearch.org
C-F and Pyridine Ring Vibrations: The C-F stretching vibration is anticipated to produce a strong band in the 1000-1100 cm⁻¹ region. esisresearch.org The pyridine ring itself contributes a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations of the aromatic ring are typically found in the 1450-1600 cm⁻¹ range. Ring breathing modes, which are sensitive to substitution, are also a key feature. esisresearch.org
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Based on Analogous Compounds)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretch | ~3500 |
| Symmetric Stretch | ~3400 | |
| Scissoring | ~1620 | |
| Nitro (-NO₂) | Asymmetric Stretch | ~1550 |
| Symmetric Stretch | ~1350 | |
| Pyridine Ring | C=C, C=N Stretch | 1450-1600 |
| Carbon-Fluorine | C-F Stretch | 1000-1100 |
Note: These are approximate values based on computational studies of similar substituted pyridines and may vary in the actual spectrum of this compound.
Prediction of UV-Vis Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.nettandfonline.com These calculations predict the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands.
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. researchgate.net The π → π* transitions typically have higher intensity and occur at lower wavelengths, originating from the delocalized π-system of the pyridine ring. The n → π* transitions, which are generally weaker, involve the non-bonding electrons of the nitrogen and oxygen atoms in the nitro group and the nitrogen of the amino group.
The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, is expected to cause a significant red-shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine. The fluorine atom also influences the electronic transitions. Simulations are often performed in different solvents to account for solvatochromic effects, as the polarity of the solvent can alter the absorption maxima.
Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound using TD-DFT
| Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Major Transition Type |
| Gas Phase | ~350 | ~3.54 | n → π |
| ~250 | ~4.96 | π → π | |
| Ethanol | ~360 | ~3.44 | n → π |
| ~255 | ~4.86 | π → π |
Note: This data is illustrative and based on TD-DFT calculations for structurally similar nitropyridine derivatives. researchgate.net
Nuclear Magnetic Resonance Chemical Shift Predictions
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for the structural confirmation of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. tandfonline.combohrium.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will likely cause a downfield shift for nearby protons, while the electron-donating amino group will cause an upfield shift.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the pyridine ring. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts of the ring carbons will be significantly affected by the attached functional groups.
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum due to the single fluorine atom. The chemical shift and coupling to neighboring protons would provide key structural information.
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with donor-π-acceptor motifs, like this compound, are of significant interest for their potential non-linear optical (NLO) properties. researchgate.nettcichemicals.com These properties are crucial for applications in photonics and optoelectronics. tcichemicals.com Computational methods, particularly DFT, are employed to predict the NLO response of such molecules by calculating the first-order hyperpolarizability (β). researchgate.net
The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring creates a push-pull system, which can lead to a large molecular dipole moment and significant hyperpolarizability. aip.orgmdpi.com Theoretical studies on similar pyridine derivatives have shown that the strategic placement of donor and acceptor groups can enhance the NLO response. nih.govacs.org The magnitude of the first hyperpolarizability is a key indicator of a material's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. acs.org
Calculations of the static dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be performed to evaluate the NLO potential of this compound. The results are often compared to those of a standard NLO material like urea (B33335) to gauge their relative effectiveness. researchgate.net
Advanced Applications and Derivatization Strategies for 6 Fluoro 5 Nitropyridin 3 Amine
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The distinct arrangement of reactive sites on 6-fluoro-5-nitropyridin-3-amine allows chemists to employ it in diverse synthetic pathways to construct molecules with significant structural complexity and biological relevance.
Building Blocks for Diverse Heterocyclic Scaffolds
The inherent reactivity of this compound makes it an ideal precursor for the synthesis of various fused and substituted heterocyclic systems. The amino group can be readily diazotized or act as a nucleophile, while the activated fluorine atom is susceptible to displacement by a range of nucleophiles. Furthermore, the nitro group can be reduced to an amine, opening up additional pathways for cyclization and functionalization.
This versatility enables its use in constructing scaffolds such as:
Pyrazolo[3,4-b]pyridines: These fused heterocyclic systems are often synthesized through condensation reactions involving aminopyridine precursors. The amino group of this compound can react with suitable diketones or their equivalents, followed by cyclization to form the pyrazole (B372694) ring fused to the pyridine (B92270) core.
Furopyridines and Thienopyridines: The compound can be used to build fused furan (B31954) and thiophene (B33073) ring systems. For instance, reaction sequences involving the amino and fluoro groups can lead to the formation of these important heterocyclic cores, which are present in numerous bioactive molecules. nih.gov
Spiro[indole-3,4'-pyridine]s: Multi-component reactions involving isatin (B1672199) derivatives and activated pyridines can yield complex spirocyclic structures. The reactivity of the this compound scaffold makes it a potential candidate for participating in such transformations to create novel chemical entities for drug discovery. mdpi.com
The ability to serve as a foundation for these diverse structures underscores its importance as a versatile intermediate in synthetic organic chemistry.
Precursors in the Synthesis of Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of the modern agrochemical industry, found in numerous herbicides, insecticides, and fungicides. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and membrane permeability, are highly desirable.
Nitropyridines are key intermediates in the production of these agrochemicals. Synthetic routes often involve the introduction of a nitro group to activate the pyridine ring, followed by substitution and subsequent transformation into the final active ingredient. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several crop-protection products, is synthesized from nitropyridine precursors. researchgate.net While direct use of this compound is specific, related nitropyridine amines are foundational in creating pesticides and other agrochemicals by leveraging the reactivity of the nitro and amino groups to build the final complex structures. nih.gov
Development of Bioactive Derivatives and Functional Molecules
The utility of this compound extends significantly into medicinal chemistry, where it serves as a key starting material for molecules targeting a range of diseases.
Precursors for Kinase Inhibitors (e.g., JAK2, GSK3)
Protein kinases are crucial targets in drug discovery, particularly in oncology and inflammatory diseases. The development of selective kinase inhibitors often relies on heterocyclic scaffolds that can effectively bind to the ATP-binding site of the enzyme.
JAK2 Inhibitors: The Janus kinase 2 (JAK2) is a key target for myeloproliferative neoplasms (MPNs). Many potent JAK2 inhibitors are based on aminopyrimidine or related heterocyclic cores. The synthesis of these inhibitors often involves the coupling of a versatile aminopyridine building block with other fragments. The structural features of this compound make it an attractive precursor for creating libraries of compounds to screen for JAK2 inhibition. For instance, a related compound, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine, was identified as a selective JAK2 inhibitor, highlighting the importance of the amino-heterocycle motif.
GSK-3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is implicated in various diseases, including Alzheimer's disease and bipolar disorder. A novel series of potent GSK-3 inhibitors based on the 5-aryl-pyrazolo[3,4-b]pyridine scaffold has been identified. The synthesis of this scaffold can be achieved from substituted aminopyridine precursors, demonstrating a direct application pathway for derivatives of this compound in the development of new GSK-3 inhibitors.
| Target Kinase | Inhibitor Scaffold Example | Representative IC50 |
| JAK2 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | 5 nM |
| GSK-3β | Thieno[3,2-c]pyrazol-3-amine derivative | 3.1 nM |
| CDK2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 µM nih.gov |
Intermediates for Antimalarial and Anticancer Agents
The pyridine and quinoline (B57606) ring systems are privileged scaffolds in the design of antimalarial and anticancer drugs.
Antimalarial Agents: The fight against malaria, particularly drug-resistant strains of Plasmodium falciparum, necessitates the development of new chemotherapies. Quinoline-based drugs have historically been central to antimalarial treatment. Synthetic routes to novel quinoline and pyrazolopyridine hybrids with potent antimalarial activity often utilize substituted aminopyridine building blocks. For example, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and showed significant in vitro and in vivo antimalarial activity. The core pyrazolo[3,4-b]pyridine structure is directly accessible from aminopyridine precursors, positioning this compound as a valuable starting point for such agents.
Anticancer Agents: Pyrimidine (B1678525) and pyrazolopyrimidine derivatives are known to interfere with key biological targets in cancer cells, and several protein kinase inhibitors used in oncology feature amine-substituted pyrimidine cores. The synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives with growth inhibitory activities against various human tumor cell lines starts from functionalized pyridine or pyrimidine precursors. Similarly, thiophenyl thiazolyl-pyridine hybrids have been investigated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). The structural elements of this compound provide a versatile platform for synthesizing such anticancer compounds.
| Therapeutic Area | Compound Class Example | Biological Activity |
| Antimalarial | Quinoline-Pyrazolopyridine Hybrid | Potent activity against P. falciparum (CQ-sensitive 3D7 strain) |
| Antimalarial | 6-Chloro-2-arylvinylquinolines | Low nanomolar activity against P. falciparum (CQ-resistant Dd2 strain) |
| Anticancer | 4-Aminopyrazolo[3,4-d]pyrimidine | Growth inhibition against 60 human tumor cell lines |
| Anticancer | Thiophenyl Thiazolyl-Pyridine Hybrid | Activity against lung cancer (A549) cell line |
Key Intermediates for Deformylase Inhibitors
Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, making it an attractive target for novel antibacterial agents. Inhibitors of PDF are typically metalloenzyme inhibitors designed to chelate the active site metal ion (usually Fe²⁺ or Zn²⁺). The synthesis of these inhibitors often involves building blocks that can be elaborated into structures with metal-chelating moieties, such as hydroxamic acids, N-formyl-hydroxylamines, or thiols.
While direct synthesis of PDF inhibitors from this compound is not extensively documented, its utility as a versatile chemical intermediate makes it a plausible precursor. The amine functionality can be used as an anchor point to attach peptide-like side chains or metal-chelating groups. The nitro and fluoro groups allow for further modification of the pyridine ring to optimize properties like solubility, cell permeability, and target engagement, which are critical for developing effective PDF inhibitors. The broad synthetic potential of nitropyridines in creating diverse bioactive molecules supports their application in constructing novel scaffolds for this therapeutic target.
Applications in Modulating Receptor Systems (e.g., 5-HT receptor antagonists)
While direct studies detailing the use of this compound as a 5-HT (serotonin) receptor antagonist are not prominent in available literature, its core structure is highly relevant to the synthesis of neurologically active agents. The fluoropyridine motif is a key scaffold in compounds designed to interact with dopamine (B1211576) and serotonin (B10506) receptors. For instance, derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been designed and synthesized as agonists for D2/D3 dopamine and 5-HT1A serotonin receptors. researchgate.net This indicates that the 6-fluoropyridin-3-yl moiety, obtainable from precursors like this compound, serves as a crucial building block for ligands targeting these receptor systems. The development of selective 5-HT7 receptor ligands has also involved complex heterocyclic structures, where substituted aromatic rings are critical for achieving high affinity. nih.gov The presence of reactive sites on this compound allows for its incorporation into larger, more complex molecules designed to modulate such receptor systems.
Table 1: Examples of Pyridine Scaffolds in Serotonin Receptor Ligands
| Compound Class | Target Receptor(s) | Role of Pyridine Moiety |
| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives | D2/D3, 5-HT1A | Core structural scaffold for receptor binding. researchgate.net |
| Pyrido[1,2-a]indol-6(7H)-one Derivatives (e.g., FK 1052) | 5-HT3 | Part of the fused heterocyclic ring system. nih.gov |
| 1,3,5-Triazine Derivatives with Indole/Phenyl side chains | 5-HT7 | While not a pyridine, demonstrates the use of N-heterocycles. nih.gov |
Role in the Synthesis of Analgesic Drugs
Based on available research, there is no direct, documented role for this compound in the synthesis of specific analgesic drugs. However, its chemical nature as a functionalized heterocycle makes it a potentially useful synthetic intermediate. The field of medicinal chemistry often utilizes aminopyridine scaffolds for the development of new therapeutic agents. Pyrazolopyridines, for example, have been investigated as non-sedative anxiolytic agents, demonstrating the utility of pyridine-based fused ring systems in developing neurologically active compounds. researchgate.net Given that many analgesics contain nitrogen-based heterocyclic cores, a versatile building block like this compound could theoretically be employed in the construction of more complex molecules for screening and development in pain management research.
Radiochemical Synthesis and Radiolabeling for Imaging or Tracers
The fluorine atom on this compound makes it and its derivatives prime candidates for radiolabeling with Fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a convenient half-life (109.8 minutes) ideal for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful molecular imaging technique used in oncology and neurology. nih.gov
The synthesis of ¹⁸F-labeled tracers is a specialized field, with nucleophilic aromatic substitution being a common method for introducing the ¹⁸F atom. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro group, facilitates this reaction. A significant challenge in pyridine chemistry is achieving fluorination at the meta-position. researchgate.net Innovative strategies have been developed, such as the direct fluorination of pyridine N-oxide precursors, which alters the ring's reactivity to favor meta-substitution. researchgate.net For example, the PET tracer [¹⁸F]3F4AP (3-[¹⁸F]fluoro-4-aminopyridine), used for imaging demyelination in multiple sclerosis, is synthesized using such advanced radiochemical methods. researchgate.net Automated synthesis modules are often employed to handle the high levels of radioactivity and ensure reproducible production in compliance with Good Manufacturing Practice (GMP). fz-juelich.de
Table 2: Synthesis Profile of a Representative Fluorinated Pyridine PET Tracer ([¹⁸F]3F4AP)
| Parameter | Description | Reference |
| Tracer Name | 3-[¹⁸F]fluoro-4-aminopyridine ([¹⁸F]3F4AP) | researchgate.net |
| Application | PET imaging of demyelination in diseases like multiple sclerosis. | researchgate.net |
| Synthesis Strategy | One-pot Yamada-Curtius reaction or direct fluorination of a pyridine N-oxide precursor followed by reduction. | researchgate.net |
| Radiochemical Yield | 5-15% (uncorrected) via Yamada-Curtius reaction. | researchgate.net |
| Synthesis Time | Approximately 90 minutes. | researchgate.net |
| Key Advantage | Provides a non-invasive method to visualize specific pathological processes in the brain. | researchgate.net |
Exploitation of Unique Structural Features for Materials Science Applications
The molecular structure of this compound is rich with features that are highly valuable for crystal engineering, the design and synthesis of solid-state structures with desired properties.
Crystal Engineering and Hydrogen Bonding Networks: The molecule contains a potent hydrogen bond donor (the amino group at C3) and multiple hydrogen bond acceptors (the nitro group at C5 and the pyridine ring nitrogen). This arrangement promotes the formation of robust hydrogen bonding networks. A key interaction is the likely formation of a strong intramolecular N-H···O hydrogen bond between one of the amino protons and an oxygen atom of the adjacent nitro group. Similar intramolecular hydrogen bonds have been confirmed by X-ray crystallography in related structures, such as N-(6-chloro-3-nitropyridin-2-yl) derivatives, which significantly influence molecular conformation. mdpi.com
The remaining amino proton and the pyridine nitrogen are available for intermolecular hydrogen bonding, which can direct the assembly of molecules into well-defined supramolecular architectures like one-dimensional chains or two-dimensional sheets. nih.gov The interplay of these hydrogen bonds, along with π–π stacking interactions between pyridine rings, governs the crystal packing and ultimately the material's physical properties. nih.gov The field of crystal engineering utilizes these predictable interactions to create materials with specific properties, such as co-crystals with enhanced solubility or stability. nih.govmdpi.commdpi.com
Table 3: Potential Hydrogen Bonding Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Supramolecular Role |
| Intramolecular Hydrogen Bond | Amino Group (N-H) | Nitro Group (O) | Stabilizes molecular conformation, forms a six-membered ring. |
| Intermolecular Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) | Links molecules into chains or sheets. nih.gov |
| Intermolecular Hydrogen Bond | Amino Group (N-H) | Nitro Group (O) of another molecule | Links molecules, contributing to a 2D or 3D network. |
Magnetic Interactions: While this compound is not intrinsically magnetic, it can function as a ligand, using its nitrogen atoms to coordinate with metal ions. Pyridine-based ligands are fundamental in the synthesis of coordination polymers and molecular magnets. rsc.orgrsc.org By binding to transition metals (e.g., cobalt, nickel), these ligands help create complexes with specific geometries and electronic structures that can exhibit interesting magnetic properties, such as magnetic anisotropy or slow magnetic relaxation, which are characteristic of single-ion magnets (SIMs). rsc.orgnih.gov
Emerging Research Themes and Future Perspectives for 6 Fluoro 5 Nitropyridin 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly functionalized pyridines such as 6-Fluoro-5-nitropyridin-3-amine often involves multi-step processes that can be resource-intensive. A significant future direction is the development of more efficient and environmentally benign synthetic strategies. Traditional methods often rely on harsh nitrating conditions and classical fluorination techniques like the Schiemann reaction, which can have operational limitations researchgate.net.
Emerging research focuses on late-stage functionalization and more direct approaches. Furthermore, there is a growing interest in sustainable methodologies for transformations of the nitro group, a key functional handle. For instance, electrochemical reduction has been presented as a viable method for converting 3-nitropyridines into 3-aminopyridines, offering a potentially greener alternative to traditional metal-based reducing agents google.com. The application of such innovative techniques could significantly streamline the synthesis of derivatives from this compound.
| Synthetic Strategy | Description | Potential Advantages | Relevant Analogs |
| Electrochemical Reduction | Use of an electric current to reduce the nitro group to an amine. | Avoids heavy metal reagents, milder conditions, high selectivity. | 3-Nitropyridines google.com |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the pyridine (B92270) ring, bypassing pre-functionalized starting materials. | Increased step-economy and efficiency. | General Pyridine Chemistry |
| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improved safety for hazardous reactions (e.g., nitration), better heat control, easier scalability. | Various Nitropyridine Syntheses |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often improved yields. | Synthesis of (5-nitropyridin-3-yl)alkyl carbamates epa.gov |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The reactivity of this compound is dominated by the interplay between its functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. The amine group, being an electron-donating group, modulates this reactivity and provides a handle for further derivatization.
Future research will likely focus on achieving exquisite control over reaction selectivity. For example, in related 2,6-dichloro-3-nitropyridine (B41883) systems, chemists have achieved highly regioselective SNAr, where one chlorine is substituted in preference to the other mdpi.com. Understanding and controlling which site on this compound reacts—the fluorine at C6, the amine at C3, or the aromatic ring protons—is crucial. This can be achieved by carefully tuning reaction conditions, such as the base, solvent, and catalyst, allowing for the predictable synthesis of complex molecules mdpi.com. The development of novel catalytic systems that can selectively functionalize one position over another represents a significant area for future exploration.
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating the discovery of new molecules with desired properties. This is particularly relevant for designing derivatives of this compound for biological applications, such as enzyme inhibitors.
A prime example of this approach is seen in the design of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma nih.govresearchgate.net. In these studies, molecular docking simulations are used to predict how different aminopyridine derivatives will bind to the active site of the FGFR4 protein. These computational models can elucidate key binding interactions and explain structure-activity relationships. For instance, docking studies revealed that replacing a crucial fluorine atom on a phenyl ring with a larger chlorine atom could disrupt the optimal conformation for binding, a prediction that was subsequently confirmed by experimental testing which showed a loss of inhibitory activity nih.gov. This synergy between in silico prediction and real-world synthesis allows for a more rational, hypothesis-driven approach to drug design, saving time and resources.
Design and Synthesis of Advanced Functionalized Derivatives
This compound is an ideal starting point for creating a diverse library of more complex molecules. The amine group can be acylated or used in cross-coupling reactions, while the fluoro and nitro groups are handles for further modifications.
Recent research has demonstrated the utility of similar nitropyridine scaffolds in synthesizing potent and selective kinase inhibitors mdpi.com. For example, 2,6-dichloro-3-nitropyridine has been used as a precursor where the chlorine atoms are sequentially replaced through reactions like nucleophilic aromatic substitution with an amine and Suzuki coupling to introduce aryl groups mdpi.com. This modular approach allows for the systematic variation of substituents to optimize biological activity. Applying these synthetic strategies to this compound could yield novel derivatives targeting a wide range of proteins.
| Derivative Class | Synthetic Approach | Potential Application | Reference Scaffold |
| Kinase Inhibitors | SNAr at C6 followed by amine/nitro group modification. | Oncology, Inflammatory Diseases | N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine mdpi.com |
| Herbicidal Agents | Ether linkage formation via SNAr at C6. | Agriculture | Pyridyloxy-substituted acetophenone (B1666503) oximes mdpi.com |
| Antibacterial Agents | Coupling with azole or pyridazine (B1198779) moieties. | Infectious Diseases | Functionalized 3-nitropyridines mdpi.com |
Cross-Disciplinary Applications in Chemical Biology and Material Sciences
The unique properties imparted by the fluorine and nitro groups position this compound and its derivatives for exciting applications beyond traditional medicinal chemistry.
In chemical biology , derivatives can be developed as molecular probes to study biological systems. For instance, the nitro group can be reduced to an amine, which can then be tagged with fluorescent dyes or biotin (B1667282) to track the molecule's interactions within a cell. The development of covalent inhibitors, where a reactive group on the molecule forms a permanent bond with its protein target, is another area where this scaffold could be valuable mdpi.com.
In material science , the incorporation of highly polar, fluorinated building blocks into polymers can lead to materials with enhanced properties. Organofluorine compounds are known to confer increased thermal stability, chemical resistance, and specific hydrophobic characteristics to materials mdpi.com. Analogs like 2-Methyl-5-nitropyridin-3-amine are already being explored for their potential in organic electronics due to their inherent electronic properties lookchem.com. The combination of the electronegative fluorine and the π-accepting nitro group in this compound could be leveraged to create novel organic semiconductors, photostable dyes, or high-performance polymers mdpi.comresearchgate.net.
Q & A
Basic: What are the optimal synthetic routes for 6-fluoro-5-nitropyridin-3-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nitration and fluorination steps on a pyridine scaffold. A common approach is:
Nitration: Introduce the nitro group at position 5 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Fluorination: Substitute a leaving group (e.g., chlorine) at position 6 with fluorine using KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Amine Protection/Deprotection: Protect the amine group during nitration (e.g., using Boc anhydride) to prevent undesired side reactions.
Critical Factors:
- Temperature Control: Higher nitration temperatures lead to byproducts like dinitro derivatives.
- Solvent Choice: Polar solvents enhance fluorination efficiency by stabilizing ionic intermediates.
- Catalysts: Pd/C or Raney Ni can catalyze nitro reduction if required in downstream steps .
Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- The fluorine atom at position 6 causes splitting patterns in adjacent protons (e.g., H-4 and H-2).
- Nitro groups deshield adjacent carbons (C-5: δ ~145–150 ppm in ¹³C NMR).
- IR Spectroscopy:
- Nitro groups show strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Amine N-H stretches appear at ~3300–3500 cm⁻¹.
- Mass Spectrometry (HRMS):
- Molecular ion [M+H]⁺ should match m/z 172.04 (C₅H₄FN₃O₂). Fragmentation patterns confirm nitro loss (e.g., –NO₂ at m/z 125).
Validation: Compare data with structurally similar compounds (e.g., 5-fluoro-3-nitropyridin-2-amine) to confirm substituent effects .
Advanced: How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The nitro group at position 5 is electron-withdrawing, making C-4 susceptible to nucleophilic attack.
- Optimize geometry to assess steric effects from the fluorine substituent.
- Molecular Docking:
- Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, while fluorine enhances lipophilicity .
Validation: Cross-reference computational results with experimental kinetics (e.g., reaction rates with nucleophiles) .
Advanced: How should researchers address contradictory data in crystallographic and spectroscopic analyses of this compound?
Methodological Answer:
- Triangulation: Combine X-ray crystallography (SHELX refinement ), NMR, and IR to resolve discrepancies. For example:
- Error Analysis: Quantify uncertainties in crystallographic R factors and spectroscopic signal-to-noise ratios. Contradictions often arise from sample purity or instrumental calibration .
Advanced: What strategies mitigate competing reactions (e.g., ring-opening or dimerization) during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions.
- Solvent Optimization: Non-polar solvents (toluene) reduce dimerization risks compared to polar solvents.
- Temperature Modulation: Lower temperatures (–10°C) suppress side reactions in halogenation or coupling steps.
- Catalytic Control: Pd-mediated cross-couplings (Suzuki, Buchwald-Hartwig) selectively modify positions 2 or 4 without disrupting the nitro group .
Basic: How is purity assessed and validated for this compound in synthetic batches?
Methodological Answer:
- HPLC/GC-MS: Use reverse-phase chromatography (C18 column) with UV detection at 254 nm. Compare retention times with standards.
- Elemental Analysis: Confirm %C, %H, %N matches theoretical values (C₅H₃FN₃O₂: C 34.70%, H 1.75%, N 24.28%).
- Melting Point: A sharp MP (~180–185°C) indicates high crystallinity and purity. Broad ranges suggest impurities .
Advanced: What mechanistic insights explain the stability of the nitro group in this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: The electron-withdrawing nitro group stabilizes the ring against protonation, preventing hydrolysis.
- Basic Conditions: Fluorine’s inductive effect deactivates the ring, reducing nucleophilic aromatic substitution (NAS) at position 6.
- Kinetic Studies: Monitor degradation via UV-Vis spectroscopy. Rate constants (k) under varying pH correlate with Hammett substituent constants (σₚ for –NO₂ ≈ +1.27) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




